molecular formula C8H16O3 B1600702 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol CAS No. 133008-08-9

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol

Cat. No.: B1600702
CAS No.: 133008-08-9
M. Wt: 160.21 g/mol
InChI Key: BSLDYXOPGSOQGZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a propanol chain, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the hydroxyl group. One common method involves the use of 2,2-dimethyl-1,3-dioxolane as a starting material, which is then reacted with a propanol derivative under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure the highest possible purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alcohol derivatives.

    Substitution: Halogenated compounds or amines.

Scientific Research Applications

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. The dioxolane ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-1,3-dioxolane: A precursor used in the synthesis of the target compound.

    Propan-1-ol: A simpler alcohol with similar reactivity but lacking the dioxolane ring.

    3-hydroxypropanal: An aldehyde derivative with similar functional groups.

Uniqueness

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol is unique due to the presence of both the dioxolane ring and the hydroxyl group, which confer distinct chemical and physical properties

Properties

IUPAC Name

3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2)10-6-7(11-8)4-3-5-9/h7,9H,3-6H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLDYXOPGSOQGZ-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)CCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448319
Record name 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133008-08-9
Record name 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pentane-1,2,5-triol (5.00 g) was dissolved in acetone (150 mL), 2,2-dimethoxypropane (10.5 mL) and 4-methylbenzenesulfonic acid (794 mg) were added, and the mixture was stirred at room temperature for 1.5 hrs. The reaction mixture was concentrated under reduced pressure, and the residue was separated and purified by silica gel column chromatography (eluent, hexane:ethyl acetate=80:20→50:50) to give the title compound (3.79 g) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
794 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Reactant of Route 2
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.